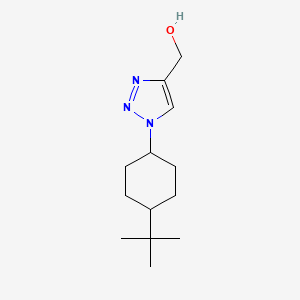

(1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazol-4-yl)methanol

Description

“(1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazol-4-yl)methanol” is a triazole-based compound featuring a methanol group at the 4-position of the triazole ring and a bulky 4-(tert-butyl)cyclohexyl substituent at the 1-position. The tert-butylcyclohexyl group introduces significant steric hindrance and hydrophobicity, which can enhance metabolic stability and influence interactions with biological targets such as enzymes or receptors . The compound’s synthesis likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, due to its efficiency in forming 1,4-disubstituted triazoles . Its structural complexity and functional groups make it a candidate for medicinal chemistry applications, particularly in drug design where stability and target binding are critical.

Properties

IUPAC Name |

[1-(4-tert-butylcyclohexyl)triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O/c1-13(2,3)10-4-6-12(7-5-10)16-8-11(9-17)14-15-16/h8,10,12,17H,4-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVQHYOSSDKGOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)N2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazol-4-yl)methanol is a triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl cyclohexyl derivatives with azides or other triazole precursors. The triazole ring is known for its versatility in medicinal chemistry, providing a scaffold for various biological activities.

Antibacterial Properties

Research indicates that triazole derivatives exhibit significant antibacterial activity. For instance, compounds similar to the one have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that certain triazole derivatives demonstrated notable bacteriostatic effects against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) indicating their potential as antibacterial agents .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

Antifungal Activity

Triazoles are well-known for their antifungal properties. Compounds like the one discussed have been evaluated for their efficacy against various fungal strains. In particular, they have shown promise in inhibiting the growth of pathogenic fungi, making them candidates for further development in antifungal therapies .

Antitumor Activity

Recent studies have explored the anticancer potential of triazole derivatives. For example, certain analogs exhibited IC50 values in the low micromolar range against various cancer cell lines, such as HCT-116 (colon cancer) and MCF-7 (breast cancer). These findings suggest that modifications to the triazole structure can enhance cytotoxicity against tumor cells .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT-116 | 1.9 |

| MCF-7 | 2.3 |

Case Studies

-

Antibacterial Efficacy :

A study evaluated a series of triazole derivatives, including those structurally related to this compound. The results indicated that certain compounds had enhanced activity against resistant strains of bacteria, highlighting their potential use in treating infections caused by multidrug-resistant organisms . -

Antitumor Screening :

In another study focusing on the anticancer properties of triazoles, several compounds were synthesized and tested against various cancer cell lines. The results showed that modifications to the triazole moiety could significantly improve antiproliferative activity, suggesting pathways for developing new cancer therapeutics .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. A study showed that compounds bearing the triazole moiety displayed enhanced activity against resistant strains of bacteria, suggesting that (1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazol-4-yl)methanol could be a candidate for developing new antimicrobial agents .

Anticancer Properties

Triazoles have also been investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction mechanisms. In vitro assays demonstrated a dose-dependent response in several cancer cell lines, indicating its potential as a lead compound for further development .

Case Study: Synthesis and Evaluation

A notable case study involved the synthesis of this triazole compound followed by biological evaluation. The synthesized compound was tested against human breast cancer cells (MCF-7) and showed a significant reduction in cell viability at concentrations of 10 µM and above. The study concluded that the compound warrants further investigation into its mechanism of action and potential therapeutic uses .

Agricultural Applications

Fungicides

The triazole class is well-known for its fungicidal properties. Research has shown that this compound can act as an effective fungicide against various plant pathogens. Field trials indicated that crops treated with this compound had lower incidences of fungal diseases compared to untreated controls .

Herbicide Development

Investigations into the herbicidal activity of triazole derivatives have revealed promising results. The compound's ability to inhibit specific enzymes involved in plant growth pathways suggests it could be developed into a selective herbicide, providing an alternative to existing chemical herbicides that often pose environmental risks .

Materials Science Applications

Polymer Chemistry

In materials science, the incorporation of triazole units into polymer matrices has been explored for enhancing material properties. The compound can serve as a crosslinking agent in polymer synthesis, potentially improving thermal stability and mechanical strength. Experimental data indicate that polymers modified with this compound exhibited improved performance metrics compared to unmodified polymers .

Nanomaterials

Recent advancements have included the use of this triazole derivative in the synthesis of nanomaterials. For instance, it has been used as a stabilizing agent in the formation of silver nanoparticles, which showed enhanced antibacterial activity compared to bulk silver . This application highlights the versatility of the compound in developing advanced materials with multifunctional properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous triazole derivatives, emphasizing substituent effects on properties and applications:

Key Comparative Insights:

Substituent Effects on Physicochemical Properties: The tert-butylcyclohexyl group in the target compound increases molecular weight and lipophilicity compared to benzyl or ethyl substituents. This enhances membrane permeability but may reduce aqueous solubility .

Biological Activity: The target compound’s bulky substituent may improve resistance to enzymatic degradation, extending its half-life in vivo. Similar tert-butyl-containing derivatives have shown antibacterial activity, as seen in compound 10a-o from .

Synthetic Considerations :

- All compounds utilize CuAAC for triazole ring formation, but steric hindrance from substituents (e.g., tert-butylcyclohexyl) may necessitate optimized reaction conditions, such as prolonged reaction times or elevated temperatures .

- The synthesis of the nitrobenzamide derivative () involves additional steps like esterification and nitration, highlighting the adaptability of triazole scaffolds in complex hybrid molecules .

Applications in Drug Design :

- The target compound’s cyclohexyl-tert-butyl group provides conformational rigidity, which can enhance binding specificity to hydrophobic pockets in proteins.

- In contrast, ethyl- or benzyl-substituted triazoles may prioritize solubility or aromatic interactions, respectively, depending on the therapeutic target .

Research Findings and Trends

- Click Chemistry Dominance : CuAAC remains the gold standard for synthesizing 1,4-disubstituted triazoles due to its reliability and compatibility with diverse substrates .

- Structure-Activity Relationships (SAR) : Bulky substituents like tert-butylcyclohexyl improve metabolic stability but may compromise solubility, necessitating formulation strategies for drug delivery .

- Emerging Hybrid Molecules: Triazole-methanol derivatives are increasingly incorporated into hybrid structures (e.g., quinazoline-triazole hybrids) to synergize biological activities, as seen in antibacterial agents .

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

- A mixture of the azide (e.g., 4-(tert-butyl)cyclohexyl azide) and an alkyne bearing a hydroxymethyl group is dissolved in a solvent mixture such as methanol/water (1:1 v/v).

- Sodium azide (NaN3) is commonly used to generate the azide intermediate if starting from halides.

- Copper(I) iodide (CuI) or copper sulfate with sodium ascorbate is added as the catalyst.

- The reaction mixture is stirred at room temperature or heated to about 80 °C for 4 hours.

- After completion, the reaction mixture is extracted with organic solvents (e.g., ethyl acetate), washed, dried, and concentrated.

- The crude product is purified by silica gel column chromatography using hexane/ethyl acetate mixtures.

Yields : Reported yields for similar triazolylmethanol compounds range from 60% to 90%, depending on the substituents and reaction conditions.

Reduction of Triazolyl Ketones or Esters

In some synthetic routes, the triazole ring is first constructed with a ketone or ester substituent at the 4-position, which is subsequently reduced to the corresponding methanol.

-

- Lithium aluminum hydride (LiAlH4)

- Diisobutylaluminum hydride (DIBAL-H)

- Sodium borohydride (NaBH4) with or without catalysts or additives

- Borane complexes

Solvents : Ether solvents (e.g., tetrahydrofuran), hydrocarbon solvents, or alcohols are used depending on the reducing agent.

Conditions : Reactions are typically carried out at low temperatures (0 °C to room temperature) to control selectivity and avoid over-reduction.

This method allows conversion of triazolyl ketones or esters to the desired triazolylmethanol with good control over stereochemistry and purity.

Representative Reaction Scheme

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | 4-(tert-butyl)cyclohexyl bromide + NaN3 in H2O/t-BuOH (1:1), rt, 30 min | Formation of 4-(tert-butyl)cyclohexyl azide | Quantitative |

| 2 | Azide + propargyl alcohol + CuI catalyst, 80 °C, 4 h | CuAAC to form this compound | 60–90% |

| 3 (optional) | Reduction of triazolyl ketone/ester with LiAlH4 in THF, 0 °C to rt | Conversion to methanol derivative | 70–85% |

Purification and Characterization

- Purification is generally achieved by silica gel column chromatography using gradients of hexane and ethyl acetate or chloroform/methanol mixtures.

- Acidification with dilute hydrochloric acid may be used to isolate the product as a salt if needed.

- Characterization includes:

- NMR spectroscopy (1H and 13C) to confirm structure and purity.

- Mass spectrometry (ESI-MS) for molecular weight confirmation.

- Melting point and elemental analysis for physical property verification.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| CuAAC click chemistry | Azide + alkyne + CuI or CuSO4/sodium ascorbate, MeOH/H2O, rt or 80 °C | High regioselectivity, mild conditions, good yields | Requires azide synthesis step |

| Reduction of triazolyl ketones | LiAlH4, DIBAL-H, NaBH4, ether solvents, 0 °C to rt | Direct conversion to methanol, stereochemical control | Sensitive reagents, moisture sensitive |

| Acidification and salt formation | HCl or other inorganic acids | Improved product isolation | Additional purification step |

Research Findings and Notes

- Docking simulations and structure-based design have guided the selection of nonpolar aryl substituents such as tert-butylcyclohexyl to optimize biological activity, influencing synthetic targets.

- The use of copper-catalyzed azide-alkyne cycloaddition remains the most reliable and widely adopted method for constructing the 1,2,3-triazole core with methanol substitution.

- Reduction methods are valuable when the triazole is introduced with a ketone or ester precursor, allowing flexible functional group transformations.

- Reaction conditions such as solvent choice, temperature, and catalyst loading significantly affect yield and purity, with polar protic solvents like methanol/water mixtures being favorable for CuAAC.

Q & A

Q. What synthetic methodologies are most effective for synthesizing (1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazol-4-yl)methanol?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. This involves reacting a tert-butyl-substituted cyclohexyl azide with a propargyl alcohol derivative under Cu(I) catalysis to regioselectively form the 1,4-disubstituted triazole core. Key steps include:

- Azide preparation : Cyclohexyl derivatives with tert-butyl groups are functionalized with azides via SN2 substitution or Mitsunobu reactions .

- Cycloaddition : Terminal alkynes (e.g., propargyl alcohol) react with azides in the presence of CuSO₄·5H₂O and sodium ascorbate at room temperature, yielding the triazole-methanol product with >95% regioselectivity .

- Purification : Column chromatography or recrystallization is used to isolate the product, confirmed via HRMS (e.g., ESI-HRMS as in ) .

Q. What analytical techniques are critical for characterizing this compound?

Structural validation requires a combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the triazole ring formation (δ ~7.5–8.0 ppm for triazole protons) and tert-butyl group (δ ~1.2 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve the 3D structure, particularly the chair conformation of the cyclohexyl ring and triazole-methanol orientation .

- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H]⁺ calculated vs. observed) .

Advanced Research Questions

Q. How do structural modifications of this compound influence its biological activity?

Structure-activity relationship (SAR) studies focus on substituent effects:

- Terpene Hybrids : Adding lipophilic groups (e.g., 2,2-dimethyl-1,3-dioxolane) enhances antifungal activity against pathogens like Colletotrichum gloeosporioides (IC₅₀ ~5–10 µM vs. tebuconazole) .

- Enzyme Inhibition : Substituting the benzyl group with electron-withdrawing groups (e.g., nitro, bromo) improves tyrosinase inhibition (e.g., IC₅₀ = 26.20 µM for 6m in ) .

- Pharmacokinetic Optimization : Hydroxymethyl groups improve solubility, while tert-butyl cyclohexyl moieties enhance metabolic stability .

Q. What computational strategies predict binding interactions of this compound with biological targets?

Molecular docking and dynamics simulations are used to rationalize activity:

- Docking Workflow : AutoDock Vina or Schrödinger Suite aligns the compound into target active sites (e.g., tyrosinase PDB: 2Y9X). The tert-butyl group shows hydrophobic interactions with residues like His263, while the triazole nitrogen forms hydrogen bonds .

- Validation : Competitive inhibition kinetics (e.g., Lineweaver-Burk plots) confirm docking predictions. For example, compound 6m in exhibits competitive inhibition (Kᵢ = 12.4 µM) .

- QSAR Models : Hammett constants or LogP values correlate substituent electronic effects with activity .

Q. How can contradictory data in biological assays be resolved?

Discrepancies in IC₅₀ values or activity profiles arise from assay conditions or structural impurities:

- Assay Standardization : Use uniform protocols (e.g., mushroom tyrosinase vs. human recombinant enzyme) .

- Purity Validation : LC-MS (>98% purity) ensures activity is not confounded by byproducts .

- Orthogonal Assays : Confirm antifungal activity via both microbroth dilution ( ) and time-kill kinetics .

Methodological Best Practices

- Synthetic Reproducibility : Use anhydrous conditions for CuAAC to avoid side reactions. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) .

- Crystallization : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals for SHELXL refinement .

- Safety Protocols : Follow P280/P305+P351+P338 guidelines () for handling toxic intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.